3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazoles and chromenones. This compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a chromenone structure, which is further substituted with a 4-chlorophenyl group and a methoxy group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidepressant effects .
Biochemical Analysis
Biochemical Properties
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in oxidative stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it has been found to inhibit the activity of certain proteases, which are involved in protein degradation and turnover. This inhibition can lead to the accumulation of specific proteins, thereby altering cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it affects metabolic flux and the levels of specific metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its effectiveness and the nature of its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a cyclization reaction, often facilitated by a base or a catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one
- 1,2,4-oxadiazole derivatives with trifluoromethyl pyridine moiety
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one stands out due to its specific combination of the oxadiazole and chromenone rings, along with the presence of the 4-chlorophenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFTVRFXQBZWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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